N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide
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Overview
Description
N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide is an organic compound with the molecular formula C₁₃H₁₃NO₂. It is known for its structural complexity and potential applications in various scientific fields. The compound is characterized by a naphthalene ring substituted with a hydroxy group and a methyl group, along with an acetamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide typically involves the acetylation of 4-hydroxy-3-methyl-1-naphthylamine. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluoro-4-methyl-1-naphthyl)acetamide
- N-(4-Hydroxy-1-naphthyl)acetamide
- N-(3-Acetylamino-4-hydroxy-1-naphthyl)acetamide
Uniqueness
N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide is unique due to its specific substitution pattern on the naphthalene ring. The presence of both hydroxy and methyl groups in specific positions imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
523-68-2 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C13H13NO2/c1-8-7-12(14-9(2)15)10-5-3-4-6-11(10)13(8)16/h3-7,16H,1-2H3,(H,14,15) |
InChI Key |
WBCVLLLKWZXXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)NC(=O)C)O |
melting_point |
208 - 210 °C |
physical_description |
Solid |
Origin of Product |
United States |
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